molecular formula C10H13NO B3204219 1-(4-Methylpyridin-2-yl)butan-1-one CAS No. 103028-75-7

1-(4-Methylpyridin-2-yl)butan-1-one

Cat. No.: B3204219
CAS No.: 103028-75-7
M. Wt: 163.22 g/mol
InChI Key: KRIUAQDMAOFNNN-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-yl)butan-1-one is a ketone-containing heterocyclic compound with the molecular formula C₁₀H₁₃NO. Its structural features include:

  • Pyridine ring: Substituted with a methyl group at the 4-position and a butan-1-one group at the 2-position.
  • SMILES: CCCC(=O)C1=NC=CC(=C1)C
  • InChIKey: KRIUAQDMAOFNNN-UHFFFAOYSA-N .

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-4-10(12)9-7-8(2)5-6-11-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIUAQDMAOFNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=NC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methylpyridin-2-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a suitable Grignard reagent, followed by oxidation to yield the desired product. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or other catalytic processes that ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Methylpyridin-2-yl)butan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(4-Methylpyridin-2-yl)butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Pyridylketoxime Derivatives

Compound : 1-(2-Pyridyl)butan-1-one oxime

  • Key Differences :
    • The oxime (-NH-O-) functional group replaces the ketone in 1-(4-Methylpyridin-2-yl)butan-1-one.
    • Substituent position: The oxime is at the 2-position of the pyridine ring, whereas the methyl group in the target compound is at the 4-position.

Photodegradation Behavior :

  • 2-Pyridylketoximes exhibit higher resistance to UV-Vis radiation compared to 3-pyridyl analogs. For example, 1-(2-pyridyl)butan-1-one oxime undergoes photoisomerization as the primary degradation pathway, whereas 3-pyridyl analogs form substitution products .
  • Implication : The position of substituents on the pyridine ring significantly affects photostability.
Parameter This compound 1-(2-Pyridyl)butan-1-one oxime
Functional Group Ketone Oxime
Substituent Position 4-Methyl on pyridine Oxime at 2-position
Photodegradation Pathway Not reported Photoisomerization

Piperazine-Linked Butan-1-one Derivatives

Compound : 1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 7)

  • Key Differences: The pyridine ring is replaced with a phenylpiperazine group. A thiophene moiety is attached to the butanone chain.

Photoinitiator Analogues

Compound : Keycure 8179 (Irgacure 379)

  • Structure: 2-(4-Methylbenzyl)-2-(dimethylamino)-1-(4-morpholinophenyl)butan-1-one.
  • Key Differences: Contains a morpholinophenyl group and dimethylamino substituents. Designed for photopolymerization applications, unlike the target compound.

Data Tables for Quick Reference

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Substituent Position
This compound C₁₀H₁₃NO Ketone, pyridine 4-Methyl on pyridine
1-(2-Pyridyl)butan-1-one oxime C₉H₁₀N₂O Oxime, pyridine Oxime at 2-position
1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one C₁₈H₂₁N₃OS Ketone, piperazine, thiophene Thiophene at 4-position

Table 2: Application-Driven Comparison

Compound Name Primary Application Key Advantage
This compound Organic synthesis intermediate Stable pyridine backbone
Keycure 8179 UV-curable coatings High photoactivity
1-(2-Pyridyl)butan-1-one oxime Photostable materials Resistance to UV degradation

Biological Activity

Overview

1-(4-Methylpyridin-2-yl)butan-1-one, with the molecular formula C10H13NOC_{10}H_{13}NO and CAS number 103028-75-7, is a compound that has garnered interest for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC10H13NO
Molar Mass163.22 g/mol
Density0.998 ± 0.06 g/cm³
Boiling Point85-90 °C (at 9 Torr)
pKa3.84 ± 0.10

Biological Activity

The biological activity of this compound has been primarily studied in relation to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have shown promising results with minimal inhibitory concentrations (MICs) ranging from 0.08 to 0.12 µg/mL against M. tuberculosis .

Anticancer Properties

Recent studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with cell proliferation and survival .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in metabolic processes, which is crucial in both antimicrobial and anticancer activity.
  • Receptor Interaction : It may also act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways .

Study on Antimicrobial Efficacy

A notable study evaluated the efficacy of several pyridine derivatives, including this compound, against M. tuberculosis. The study highlighted its superior potency compared to other analogues, emphasizing its potential as a lead compound for further drug development .

Study on Cancer Cell Lines

In another study focusing on cancer therapeutics, the compound was tested on various cancer cell lines. Results indicated that it effectively induced apoptosis through the activation of caspase pathways, suggesting a potential role in cancer treatment .

Q & A

Q. How should researchers validate conflicting NMR assignments for the methylpyridinyl moiety?

  • Methodological Answer : Perform 2D NMR (HSQC, HMBC) to correlate proton-carbon couplings and resolve overlapping signals. Compare with computed NMR shifts (GIAO method at B3LYP/6-311++G** level) for error analysis. Cross-validate using isotopic labeling (e.g., ¹³C-enriched samples) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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